molecular formula C18H20N4O B4877677 2-(2-methoxyphenyl)-5-methyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine

2-(2-methoxyphenyl)-5-methyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B4877677
M. Wt: 308.4 g/mol
InChI Key: NGURVFNEHDWCCQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyrazolo[1,5-a]pyrimidine derivatives, including compounds structurally related to 2-(2-methoxyphenyl)-5-methyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine, can be synthesized through a variety of methods. A notable approach involves the regioselective synthesis of pyrazolo[1,5-a]pyrimidine analogs in aqueous media assisted by ultrasound, which is both environmentally benign and efficient, providing high yields under operationally simple and mild conditions (Kaping et al., 2016). Another synthesis route includes the reaction of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides with hydrazine hydrate, leading to the formation of pyrazolo[1,5-a]pyrimidine derivatives with potential cytotoxic activity (Hassan et al., 2014).

Molecular Structure Analysis

The structural analysis of pyrazolo[1,5-a]pyrimidine derivatives is often conducted using techniques such as IR, 1H NMR, 13C NMR, and mass spectral data. X-ray crystallography provides detailed insights into the molecular geometry, confirming the regioselectivity and chemical structure of synthesized compounds. These analytical methods have been employed to ascertain the structure of novel pyrazolo[1,5-a]pyrimidines, demonstrating their complex molecular frameworks and confirming their expected structural features (Ganapathy et al., 2015).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidines undergo various chemical reactions, showcasing their reactivity and potential for further chemical modifications. For instance, 3-formylpyrazolo[1,5-a]pyrimidines serve as key intermediates for the preparation of functional fluorophores, indicating the versatility of pyrazolo[1,5-a]pyrimidines in synthetic chemistry and their utility in developing novel compounds with desirable photophysical properties (Castillo et al., 2018).

properties

IUPAC Name

2-(2-methoxyphenyl)-5-methyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-13-11-18(21-9-5-6-10-21)22-17(19-13)12-15(20-22)14-7-3-4-8-16(14)23-2/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGURVFNEHDWCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)N3CCCC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-methoxyphenyl)-5-methyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine
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2-(2-methoxyphenyl)-5-methyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine
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2-(2-methoxyphenyl)-5-methyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine
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2-(2-methoxyphenyl)-5-methyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine
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2-(2-methoxyphenyl)-5-methyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine

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